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Compound of Interest

Compound Name: Erabulenol A

Cat. No.: B15615676

For Immediate Release

Tokyo, Japan - A comprehensive technical guide has been compiled detailing the spectroscopic
data and the intricate process of structure elucidation for Erabulenol A, a fungal metabolite
produced by Penicillium sp. FO-5637. This document is intended to serve as a critical resource
for researchers, scientists, and professionals in drug development, providing in-depth
information on the compound's chemical architecture and the experimental methodologies
used to determine it. Erabulenol A has garnered interest in the scientific community for its
inhibitory activity against Cholesteryl Ester Transfer Protein (CETP), a key player in reverse
cholesterol transport.

Physicochemical Properties of Erabulenol A

Erabulenol A presents as a yellow powder. Its molecular formula was determined to be
C20H200e6 through high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS),
which showed a molecular ion peak [M+H]* at m/z 357.1337, corresponding to a calculated
value of 357.1338. The compound's ultraviolet (UV) spectrum, recorded in methanol, exhibits
absorption maxima at 248, 288, and 408 nm. The infrared (IR) spectrum indicates the presence
of hydroxyl (3350 cm~1) and carbonyl (1630, 1600 cm~1) functional groups.

Spectroscopic Data

The structural framework of Erabulenol A was meticulously pieced together using a suite of
one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including *H NMR,
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13C NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond
Correlation). The data, acquired in deuterated chloroform (CDCls), are summarized below.

H and **C NMR Spectroscopic Data

Position oC (ppm) OH (ppm, mulit., J in Hz)
1 162.7

2 107.9

3 160.8

3a 106.3

4 181.8

5 108.9

5a 158.5

6 98.6 6.25 (s)

7 157.0

8 105.8

9 140.1

9a 110.1

10-Me 21.0 2.68 (s)

11-OMe 61.5 3.95 (s)

2' 95.1 4.85 (q, 6.8)

3 45.1 2.15 (m)

4 25.9 1.25 (m), 1.65 (m)
5' 86.9

2'-Me 20.8 1.55 (d, 6.8)
5'-Mea 27.2 1.48 (s)

5'-Mep 22.1 1.15 (s)

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structure Elucidation

The planar structure of Erabulenol A was established through detailed analysis of its 2D NMR
spectra. The *H-'H COSY spectrum revealed key correlations, outlining the proton connectivity
within the molecule.

The intricate assembly of the molecular fragments was achieved by analyzing the long-range
heteronuclear correlations in the HMBC spectrum. These correlations provided unambiguous
evidence for the connectivity between quaternary carbons and neighboring protons, ultimately
leading to the complete structural assignment of Erabulenol A. The absolute stereochemistry
at the C-2' position was determined as S by comparison of its optical rotation with related
compounds.

Experimental Protocols

Isolation of Erabulenol A: Penicillium sp. FO-5637 was cultured in a suitable broth medium.
The fermentation broth was harvested and subjected to solvent extraction using ethyl acetate.
The crude extract was then fractionated by ODS (octadecylsilane) column chromatography.
Final purification to yield Erabulenol A was achieved through high-performance liquid
chromatography (HPLC).

Spectroscopic Analysis:

o UV Spectroscopy: The UV spectrum was recorded on a spectrophotometer using methanol
as the solvent.

e IR Spectroscopy: The IR spectrum was obtained using a potassium bromide (KBr) pellet on
an FT-IR spectrometer.

e Mass Spectrometry: High-resolution mass spectra were acquired on a FAB mass
spectrometer.

* NMR Spectroscopy: All NMR spectra (*H, 13C, COSY, HMBC) were recorded on a high-field
NMR spectrometer in deuterated chloroform (CDCIs). Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Logical Workflow for Structure Elucidation
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The process of determining the structure of Erabulenol A followed a logical and systematic
workflow, beginning with the initial isolation and culminating in the final structural confirmation.

Isolation & Purification
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Final Structure of Erabulenol A
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Caption: Workflow for the structure elucidation of Erabulenol A.

Inhibition of Cholesteryl Ester Transfer Protein
(CETP)

Erabulenol A has been identified as an inhibitor of Cholesteryl Ester Transfer Protein (CETP).
CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to
apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. This
process is a central part of reverse cholesterol transport, a pathway that moves excess
cholesterol from peripheral tissues back to the liver for excretion. By inhibiting CETP,
compounds like Erabulenol A can increase HDL cholesterol levels, a therapeutic strategy that
has been explored for the prevention of atherosclerosis.
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Caption: Inhibition of CETP by Erabulenol A in reverse cholesterol transport.

 To cite this document: BenchChem. [Unraveling Erabulenol A: A Technical Guide to its
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at: [https://www.benchchem.com/product/b15615676#spectroscopic-data-and-structure-
elucidation-of-erabulenol-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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